(R)-2-Amino-3-(thiazol-5-yl)propanoic acid
Description
Properties
IUPAC Name |
(2R)-2-amino-3-(1,3-thiazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-8-3-11-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGDVXZYFYKJJR-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=N1)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743517 | |
| Record name | 3-(1,3-Thiazol-5-yl)-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321885-21-6 | |
| Record name | 3-(1,3-Thiazol-5-yl)-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-2-Amino-3-(thiazol-5-yl)propanoic acid, a chiral amino acid characterized by its thiazole ring, has garnered attention for its significant biological activities. This compound is notable in medicinal chemistry and biochemistry due to its unique structure and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 168.21 g/mol. The compound features an amino group, a carboxylic acid group, and a thiazole moiety, which contributes to its biological activity and interaction with various biological targets.
Target Interactions
The thiazole ring in this compound allows it to interact with multiple biological targets. It has been shown to modulate neurotransmitter systems, suggesting potential interactions with receptors involved in cognitive functions and mood regulation. The compound may also exhibit neuroprotective effects, influencing synaptic transmission in the central nervous system.
Biochemical Pathways
Research indicates that thiazole derivatives, including this compound, can impact various biochemical pathways. These include antioxidant activity, anti-inflammatory responses, and modulation of metabolic pathways relevant to neurological disorders .
Biological Activities
- Neuroprotective Effects : Studies suggest that this compound may protect neurons from damage caused by oxidative stress and neuroinflammation.
- Antitumor Activity : Preliminary research indicates that this compound may possess cytotoxic properties against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
- Antimicrobial Properties : Thiazole derivatives are known for their antimicrobial activities; thus, this compound might exhibit similar effects against various pathogens .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuroprotective | Modulates neurotransmitter systems | |
| Antitumor | Cytotoxic effects on cancer cell lines | |
| Antimicrobial | Potential activity against various pathogens |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Various methods can be employed, including asymmetric synthesis techniques to ensure chirality. The compound's derivatives have been explored for enhanced biological activity or altered solubility profiles.
Comparison with Structural Analogues
The following table highlights some structural analogues of this compound and their unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-methylthiazole | Thiazole ring with methyl group | Increased lipophilicity; potential for enhanced activity |
| 3-(Thiazol-4-yl)propanoic acid | Similar backbone | Altered biological activity profile |
| 2-Aminothiazole | Basic thiazole structure | Primarily used as an intermediate |
Scientific Research Applications
(R)-2-Amino-3-(thiazol-5-yl)propanoic acid, also known as (R)-2-Amino-3-(thiazol-5-yl)propanoicacid, is a compound with several applications, particularly in pharmaceutical research and neurological studies . Research indicates that this compound exhibits significant biological activity and has been studied for its potential role as a neurotransmitter modulator, influencing synaptic transmission within the central nervous system. Studies also suggest potential neuroprotective effects and involvement in metabolic pathways relevant to neurological disorders.
Scientific Research Applications
This compound in Drug Development
this compound is used in drug development because of its potential. It can interact with various receptors and enzymes in biological systems and modulate neurotransmitter systems, suggesting potential interactions with receptors related to cognitive functions and mood regulation. Further research is needed to elucidate specific interaction mechanisms and their implications for therapeutic applications.
Role as a Neurotransmitter Modulator
this compound exhibits significant biological activity and has been studied for its potential role as a neurotransmitter modulator. It may influence synaptic transmission in the central nervous system, with some studies suggesting neuroprotective effects and involvement in metabolic pathways relevant to neurological disorders.
Related compounds
Several compounds share structural similarities with this compound. Examples of related research and applications of similar compounds include:
- Thiazole derivatives: These possess diverse biological activities, including anti-inflammatory, antipyretic, antiviral, antimicrobial, antifungal, and anticancer properties . They are also used as anticoagulants, antiarrhythmics, and antidepressants, and in the treatment of Alzheimer's disease, hypertension, schizophrenia, hepatitis C, allergies, HIV, and diabetes .
- 2-Acylaminothiazole derivatives: These have been identified as positive allosteric modulators (PAMs) of the M3 muscarinic acetylcholine receptor (mAChR) . These compounds enhance muscle contraction when applied to isolated smooth muscle tissue .
- 5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones: These are evaluated for their in vitro inhibition of cell proliferation in tumor cell lines, suggesting their potential as treatments for neurological or oncological disorders .
Comparison with Similar Compounds
(a) 2-Amino-3-(thiophen-2-yl)propanoic Acid
- Structure : Features a thiophene ring instead of thiazole.
- Applications : Used in biocatalytic studies, such as ammonia elimination/addition reactions, due to its reactivity in stereoselective transformations .
- Key Difference : Thiophene lacks the nitrogen atom present in thiazole, reducing its hydrogen-bonding capacity and altering electronic properties.
(b) Djenkolic Acid
- Function: Acts as a neurotoxin in overconsumption scenarios, contrasting with the synthetic utility of thiazole-based amino acids .
Key Observations :
- The S-isomer derivatives (e.g., compound 5c ) exhibit potent antimycobacterial activity at low concentrations (3 µg/mL) without cytotoxicity to human cells .
- The R-enantiomer’s biological activity remains unexplored in the provided evidence, though stereochemistry is critical in drug-receptor interactions.
Preparation Methods
Preparation via Thiazole Ring Formation and Amino Acid Side Chain Introduction
One classical approach involves the synthesis of thiazole derivatives followed by functionalization to introduce the amino acid moiety.
- Solvents: Formic acid, acetic acid, propionic acid, trifluoroacetic acid are commonly used for ring formation and subsequent transformations.
- Reagents: Thiourea and halogenated precursors (e.g., bromoacetyl compounds) are employed to construct the thiazole ring.
- Base: Sodium methanolate in methanol is used for esterification and other transformations under controlled temperature (around 50 °C).
- Acidification: Hydrochloric acid and acetic acid are used to adjust pH and promote cyclization or precipitation of the product.
Example Process (From Patent US7408069B2):
- Organic phase containing intermediate is vacuum distilled to remove solvents.
- Methanol and sodium methanolate solution are added at 50 °C, stirred for several hours.
- Cooling followed by removal of residual solvents.
- Reaction mixture diluted with acetic acid, residual methanol distilled off.
- Addition of hydrochloric acid and thiourea, heating at 60–65 °C for 11 hours.
- Final distillation and solvent exchange to obtain the thiazole amino acid derivative.
This method yields high purity products suitable for further derivatization or isolation.
Asymmetric Synthesis Using Chiral Auxiliaries
To obtain the (R)-enantiomer specifically, asymmetric synthesis methods have been developed.
Schöllkopf's Chiral Auxiliary Method:
- Ethyl 6-bromomethylimidazo[2,1-b]thiazole-5-carboxylate is synthesized via free-radical bromination.
- Coupling with Schöllkopf's chiral auxiliary introduces stereochemical control.
- Acidic hydrolysis yields ethyl 6-[(2S)-2-amino-3-methoxy-3-oxopropyl]imidazo[2,1-b]thiazole-5-carboxylate.
- This method allows preparation of enantiomerically enriched amino acid derivatives with high stereoselectivity.
Alternative Using Diethyl (Boc-amino)malonate:
- Reaction with diethyl (Boc-amino)malonate produces racemic mixtures.
- Subsequent resolution or chiral separation is required for enantiopure products.
This approach is valuable for synthesizing heterocyclic analogs of amino acids with precise stereochemistry.
Two-Step Synthesis via Acylation and Cyclization
A method reported for related 3-[4-(R1-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids involves:
- Step 1: Acylation of heterocyclic amines with succinic anhydride in solvents such as benzene or glacial acetic acid.
- Step 2: Reaction of intermediate 3-amino(thioxo)methylcarbamoylpropanoic acid with bromoacetyl derivatives in ethanol or acetic acid under reflux.
This two-step process yields the target thiazolylpropanoic acids with yields ranging from 48% to 83%, depending on the substituents and conditions.
| Compound Code | R1 Substituent | Yield (%) | Reaction Time | Melting Point (°C) |
|---|---|---|---|---|
| 6{1} | H | 72 | 10 min | 260-261 |
| 6{2} | 8-OCH3 | 83 | 15 min | Not specified |
The second route (using intermediate 3-amino(thioxo)methylcarbamoylpropanoic acid) generally provides better yield and purity.
Condensation and Cyclization in Aqueous Media
Another efficient preparation involves condensation reactions in aqueous solutions:
- Starting from N-phenyl-N-thiocarbamoyl-β-alanine and monochloroacetic acid.
- Reaction carried out in water with sodium carbonate as a base at reflux temperature (~100 °C) for 5 hours.
- Acidification with acetic acid to pH 6 precipitates the product.
- This method offers good yields and environmentally friendly conditions.
Further functionalization includes condensation of dihydrothiazolone intermediates with aromatic or heterocyclic aldehydes in aqueous sodium carbonate with glycine as a catalyst, yielding various substituted thiazolylpropanoic acids.
These compounds have been shown to possess biological activity, indicating the synthetic method's utility for bioactive molecule development.
Summary Table of Preparation Methods
Research Findings and Analysis
- The use of acidic solvents and bases such as sodium methanolate enables efficient ring closure and functional group transformations, with careful control of temperature and solvent removal critical for product purity.
- Asymmetric synthesis employing chiral auxiliaries like Schöllkopf's reagent is effective for obtaining enantiomerically pure (R)-2-amino-3-(thiazol-5-yl)propanoic acid derivatives, essential for biological activity studies.
- The two-step acylation and cyclization approach offers versatility with various substituents, allowing fine-tuning of physical and chemical properties of the final compounds.
- Reactions in aqueous media with sodium carbonate base provide a green chemistry alternative, with good yields and simpler work-up procedures, also enabling synthesis of biologically relevant derivatives.
Q & A
Q. What are the common synthetic routes for producing (R)-2-amino-3-(thiazol-5-yl)propanoic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclization of precursors (e.g., thiazole derivatives) with amino acid backbones. For example, a Schiff base formation followed by asymmetric hydrogenation can yield the (R)-enantiomer. Key steps include:
- Cyclization : Use of chloroacetaldehyde or thiourea derivatives under acidic/basic conditions to form the thiazole ring .
- Enantiomeric Control : Enzymatic resolution (e.g., using Proteus mirabilis l-amino acid deaminase) or chiral catalysts to ensure (R)-configuration .
- Purification : High-performance liquid chromatography (HPLC) with chiral columns to separate enantiomers and confirm purity (>99% ee) .
Q. How is the structural identity of this compound validated in research settings?
Methodological Answer:
- Spectroscopic Analysis :
- 1H/13C NMR : Confirm proton environments (e.g., thiazole protons at δ 7.5–8.5 ppm) and carbon backbone .
- IR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- Chromatography : HPLC retention time matching with authentic standards .
- Elemental Analysis : Verify C, H, N, S composition within ±0.3% of theoretical values .
Q. What preliminary biological assays are used to evaluate this compound’s activity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases or proteases (e.g., IC₅₀ determination via fluorometric assays) .
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Bacillus subtilis, Candida albicans) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety profiles .
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess (ee) in the synthesis of this compound?
Methodological Answer:
- Biocatalytic Approaches : Use d-transaminases (e.g., from Bacillus thuringiensis) with d-alanine as an amino donor to achieve >99% ee .
- Dynamic Kinetic Resolution : Combine racemases and stereoselective enzymes to recycle undesired enantiomers .
- Reaction Engineering : Adjust pH (6.5–7.5) and temperature (25–37°C) to favor (R)-configuration stability .
Q. What strategies address contradictory data in biological activity studies (e.g., varying IC₅₀ values across publications)?
Methodological Answer:
- Standardize Assay Conditions : Control variables like buffer pH, incubation time, and cell passage number .
- Validate Target Engagement : Use orthogonal methods (e.g., surface plasmon resonance [SPR] for binding affinity vs. enzymatic activity assays) .
- Meta-Analysis : Compare datasets using cheminformatics tools (e.g., molecular docking to reconcile structure-activity differences) .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking : Screen virtual libraries against target proteins (e.g., Mycobacterium tuberculosis enoyl reductase) to prioritize substitutions at the thiazole or propanoic acid moieties .
- QSAR Modeling : Corrogate electronic (e.g., Hammett σ values) or steric parameters (e.g., Taft’s Es) with MIC/IC₅₀ data .
- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residue interactions .
Key Citations
- For biocatalytic synthesis:
- For structural characterization:
- For antimicrobial activity:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
